4-[4-(Benzyloxy)-3-methoxyphenyl]-2-[(naphthalen-1-ylmethyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile
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Overview
Description
4-[4-(Benzyloxy)-3-methoxyphenyl]-2-[(naphthalen-1-ylmethyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Benzyloxy)-3-methoxyphenyl]-2-[(naphthalen-1-ylmethyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Benzyloxy Group: This step involves the reaction of a phenol derivative with benzyl chloride in the presence of a base to form the benzyloxy group.
Methoxylation: Introduction of the methoxy group is achieved through methylation of the phenol derivative using methyl iodide and a base.
Formation of the Tetrahydropyridine Ring: This involves a cyclization reaction where the appropriate precursors are reacted under acidic or basic conditions to form the tetrahydropyridine ring.
Introduction of the Naphthalen-1-ylmethylsulfanyl Group: This step involves the reaction of the intermediate with naphthalen-1-ylmethyl chloride in the presence of a base to introduce the sulfanyl group.
Formation of the Carbonitrile Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-[4-(Benzyloxy)-3-methoxyphenyl]-2-[(naphthalen-1-ylmethyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-[4-(Benzyloxy)-3-methoxyphenyl]-2-[(naphthalen-1-ylmethyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-[4-(Benzyloxy)-3-methoxyphenyl]-2-[(naphthalen-1-ylmethyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C31H26N2O3S |
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Molecular Weight |
506.6 g/mol |
IUPAC Name |
4-(3-methoxy-4-phenylmethoxyphenyl)-6-(naphthalen-1-ylmethylsulfanyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C31H26N2O3S/c1-35-29-16-23(14-15-28(29)36-19-21-8-3-2-4-9-21)26-17-30(34)33-31(27(26)18-32)37-20-24-12-7-11-22-10-5-6-13-25(22)24/h2-16,26H,17,19-20H2,1H3,(H,33,34) |
InChI Key |
PLSOBVGSVZXNCD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CC(=O)NC(=C2C#N)SCC3=CC=CC4=CC=CC=C43)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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